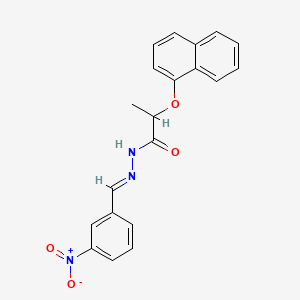
2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide, also known as NNP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in the fields of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of certain signaling pathways. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes and proteins. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide, including further studies of its mechanism of action, its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders, and the development of new analogs with improved potency and selectivity. Additionally, the potential use of this compound in other areas of research, such as immunology and microbiology, should be explored.
Synthesis Methods
2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide has been synthesized using several methods, including the reaction of 2-(1-naphthyloxy)propanohydrazide with 3-nitrobenzaldehyde in the presence of a catalyst. This method has been found to be effective in producing high yields of this compound.
Scientific Research Applications
2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14(27-19-11-5-8-16-7-2-3-10-18(16)19)20(24)22-21-13-15-6-4-9-17(12-15)23(25)26/h2-14H,1H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAJNZDYGLNDGD-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5834780.png)

![3-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5834793.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5834798.png)

![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5834813.png)


![2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5834824.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5834837.png)
![1-[(2,5-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5834846.png)
![N-[(benzylamino)carbonyl]isonicotinamide](/img/structure/B5834847.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834849.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)
